2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
Description
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrrolidine ring fused to a benzodiazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole |
InChI |
InChI=1S/C11H17N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h10,12H,1-7H2,(H,13,14) |
InChI Key |
OMLFQIKPYLMTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)C3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the construction of the pyrrolidine ring followed by its fusion with the benzodiazole structure. One common method involves the cyclization of appropriate precursors under specific conditions . For instance, the pyrrolidine ring can be synthesized through a cyclocondensation reaction involving a suitable amine and a carbonyl compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthetic methods and optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that derivatives of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole exhibit anticonvulsant properties. A notable study demonstrated that certain analogs could effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the pyrrolidine moiety can enhance efficacy against seizures .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that benzodiazole derivatives possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer properties of this compound have revealed its potential to inhibit tumor growth in various cancer cell lines. The presence of the benzodiazole ring is thought to contribute to its cytotoxic effects against cancer cells .
Case Study 1: Anticonvulsant Activity
In a preclinical study involving a series of synthesized pyrrolidine derivatives, one particular analog demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide. This study highlighted the importance of the tetrahydrobenzodiazole structure in enhancing anticonvulsant activity .
Case Study 2: Antimicrobial Efficacy
A series of analogs were tested against common bacterial strains. The results indicated that modifications to the benzodiazole core improved antimicrobial potency. For instance, compounds with halogen substitutions exhibited stronger antibacterial effects compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Benzodiazole: A fused ring system containing nitrogen atoms.
Pyrrolizines: Compounds with a similar pyrrolidine ring fused to other heterocycles.
Uniqueness
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is unique due to its specific fusion of the pyrrolidine and benzodiazole rings, which imparts distinct chemical and biological properties . This unique structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery .
Biological Activity
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring fused with a benzodiazole structure , which is significant for its biological activity. The synthesis typically involves constructing the pyrrolidine ring followed by its fusion with the benzodiazole moiety through various synthetic strategies:
- Ring Construction from Cyclic or Acyclic Precursors : Cyclization reactions where precursors undergo intramolecular reactions.
- Functionalization of Preformed Pyrrolidine Rings : Modifying an already formed pyrrolidine ring to introduce the benzodiazole structure.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole structures, including 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have demonstrated minimum inhibitory concentrations (MIC) that suggest strong antibacterial effects .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. In studies involving various benzimidazole derivatives:
- Certain compounds exhibited IC50 values indicating good scavenging activity against free radicals. For example, some derivatives showed over 50% inhibition in antioxidant assays .
Antiproliferative Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines:
- A specific derivative demonstrated selective inhibition against SK-MEL-5 melanoma cells with an IC50 value of 9.7 µM. This suggests potential applications in cancer therapy .
The mechanism of action involves interactions with biological macromolecules such as enzymes or receptors. The unique three-dimensional structure of the pyrrolidine ring enhances binding affinity and selectivity towards target proteins. This modulation can lead to various physiological effects, including:
- Inhibition or Activation of Target Proteins : This can influence critical biological pathways associated with disease processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
